6-Fluoro-N-methylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N-methylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-N-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis under neutral conditions . Another method includes the use of β,γ-unsaturated hydrazones in a copper-promoted 6-endo-trig cyclization, yielding 1,6-dihydropyridazines that can be converted to pyridazines in the presence of NaOH .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-N-methylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents, leading to derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or electrophilic reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized pyridazines.
Scientific Research Applications
6-Fluoro-N-methylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit enzymes like phosphodiesterase (PDE), which plays a role in various physiological processes . The fluorine substitution may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
6-Methylpyridazin-3-amine: Lacks the fluorine substitution, which may result in different pharmacological properties.
6-(5-Fluoropyridin-3-yl)-N-methylpyridazin-3-amine: Similar structure but with an additional pyridine ring, potentially altering its biological activity.
Uniqueness: 6-Fluoro-N-methylpyridazin-3-amine stands out due to its unique combination of fluorine and methyl substitutions, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine often enhances metabolic stability and bioavailability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C5H6FN3 |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
6-fluoro-N-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6FN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9) |
InChI Key |
ORZBMYPZRYPQPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.